Product packaging for delapril(Cat. No.:CAS No. 110508-93-5)

delapril

Cat. No.: B1167564
CAS No.: 110508-93-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delapril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the carboxy-alkyl-dipeptide class. As a prodrug, it is metabolized in the body into two active diacid metabolites, this compound diacid and 5-hydroxy this compound diacid . These metabolites work by competitively binding to and inhibiting ACE, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . This inhibition also leads to a reduction in angiotensin II-induced aldosterone secretion, resulting in increased sodium excretion and water outflow . This compound's distinct chemical structure features an indanylglycine moiety, which makes it more lipophilic than several other ACE inhibitors like enalapril and captopril . This high lipophilicity is associated with more effective inhibition of vascular and tissue ACE, which may contribute to its long duration of action and researched effects on target organs . Notably, as a non-sulfhydryl agent, its biochemical profile differs from that of sulfhydryl-containing ACE inhibitors . In pre-clinical and clinical research, this compound has demonstrated significant antihypertensive properties and has been studied for potential cardioprotective and reno-protective actions . Research indicates it can improve hemodynamics in models of heart failure and has shown potential to reduce cardiac and vascular hypertrophy . Its efficacy and safety profile have been evaluated in various research settings, with a noted lower incidence of certain side effects like dry cough compared to other agents in its class . This compound is a valuable compound for research applications in cardiovascular pharmacology, hypertension, and the study of tissue renin-angiotensin systems. Please Note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

110508-93-5

Molecular Formula

C7H13NO2

Synonyms

Glycine, N-(2,3-dihydro-1H-inden-2-yl)-N-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-D-alanyl]-, (S)-

Origin of Product

United States

Scientific Research Applications

Pharmacological Profile

Delapril is characterized by its ability to lower blood pressure through inhibition of the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. This compound is notable for its long duration of action and the absence of a sulfhydryl group in its structure, which is often associated with side effects in other ACE inhibitors. Upon administration, this compound is metabolized into two active metabolites, enhancing its therapeutic effects.

General Hypertension Management

In clinical trials conducted in Japan involving 1,008 patients, this compound demonstrated significant hypotensive effects:

  • Overall efficacy : 73% of patients experienced effective blood pressure reduction.
  • Specific conditions :
    • Essential hypertension: 73% efficacy
    • Renal hypertension: 85% efficacy
    • Renovascular hypertension: 80% efficacy

This compound was found to be effective across all age groups, with a low incidence of side effects reported (7.9%), primarily including dizziness and nausea .

Diurnal Blood Pressure Variation

A study focused on the diurnal variation of blood pressure revealed that this compound effectively reduced both systolic and diastolic pressures throughout the day without causing excessive nighttime hypotension. This characteristic is particularly beneficial for preventing nocturnal hypertensive episodes .

Safety Profile

This compound has been associated with a relatively low incidence of adverse effects compared to other antihypertensive agents:

  • Common side effects : Dizziness (1.3%), nausea (1.1%), and a low incidence of dry cough (1.1%) were noted .
  • Comparative safety : In controlled studies against captopril, this compound exhibited superior safety and effectiveness in managing hypertension .

Diabetic Patients

In hypertensive patients with type 2 diabetes, this compound has shown promise in ameliorating cardiovascular complications without significantly affecting renal function. A study indicated that combined therapy with this compound helped stabilize conditions such as retinopathy and neuropathy while maintaining insulin sensitivity .

Post-Myocardial Infarction

Research on the anti-arrhythmic properties of this compound after myocardial infarction suggested that it improves cardiac electrical stability by preventing calcium overload in cardiomyocytes. This effect may contribute to reducing the risk of sudden cardiac death in vulnerable patients .

Data Summary Table

Application AreaEfficacy RateNotable Findings
General Hypertension73%Effective across all age groups
Renal Hypertension85%Significant reduction in blood pressure
Diurnal Blood PressureSignificantNo excessive nighttime hypotension observed
Type 2 DiabetesN/AStabilizes neuropathy and retinopathy
Post-Myocardial InfarctionN/APrevents calcium overload; reduces arrhythmias

Chemical Reactions Analysis

Structural Characteristics & Metabolic Activation

Chemical Formula : C26H32N2O5\text{C}_{26}\text{H}_{32}\text{N}_{2}\text{O}_{5}
Molecular Weight : 452.55 g/mol
Prodrug Nature : Delapril is hydrolyzed in vivo to two active metabolites:

  • This compound diacid (DPD)

  • 5-Hydroxythis compound diacid (5-hydroxy-DPD)

This ester-to-acid conversion occurs via hepatic and plasma esterases, enabling ACE inhibition .

Hydrolysis Pathways

Reaction StepEnzyme InvolvedProduct Bioactivity
Ester cleavage of this compoundHepatic esterasesDPD (ACE inhibition)
Further hydroxylation of DPDCytochrome P4505-Hydroxy-DPD (prolonged activity)

Experimental Evidence :

  • Oral administration in rats showed 61–73% suppression of vascular angiotensin II release via DPD and 5-hydroxy-DPD .

  • DPD inhibits ACE with an IC₅₀ of 5×106mol L5\times 10^{-6}\,\text{mol L}, achieving 51% maximal inhibition in vitro .

LC-MS/MS Analysis Conditions

ParameterValue
ColumnLuna C8 (50 × 3.0 mm, 3 µm)
Mobile PhaseMethanol:10 mM ammonium acetate (90:10)
Flow Rate0.25 mL/min
DetectionMRM (m/z 453.1 → 234.1)
Linearity Range6–1,080 ng/mL (this compound)

This compound remains stable under these conditions, with no significant degradation observed during analysis .

Comparative Reactivity with Other ACE Inhibitors

PropertyThis compoundEnalaprilCaptopril
Lipophilicity HighModerateLow
Bradykinin Potentiation WeakStrongStrong
Cough Incidence 1.1%8%8%

This compound’s weak bradykinin potentiation correlates with reduced cough incidence compared to enalapril and captopril .

Synergistic Reactions in Combination Therapy

This compound is often paired with calcium channel blockers (e.g., manidipine) to enhance efficacy:

  • Mechanism : Dual inhibition of ACE and calcium channels reduces vascular resistance.

  • Outcome : 73% BP reduction in hypertensive patients without metabolic side effects .

Key Clinical Data :

  • Combined with manidipine, this compound lowered systolic BP by 27.7 mmHg in elderly diabetics .

  • No adverse effects on glucose, lipids, or electrolytes observed .

Degradation Under Controlled Conditions

While this compound’s stability in biological matrices is well-documented, forced degradation studies (e.g., acid/base hydrolysis, oxidation) remain unreported in accessible literature.

Comparison with Similar Compounds

Comparison with Similar Compounds

Delapril vs. Captopril

  • Efficacy : In a double-blind study, this compound (30–60 mg/day) showed superior blood pressure (BP) reduction compared to captopril (37.5–75 mg/day), with 76% of this compound-treated patients achieving target BP vs. 64% for captopril .
  • Safety : this compound’s cough incidence (1.1%) is significantly lower than captopril’s (reported up to 15% in other studies) .
Parameter This compound Captopril
Efficacy Rate 73% (essential HTN) 64% (essential HTN)
Cough Incidence 1.1% ~15%
Dosing Frequency Once daily Twice daily

This compound vs. Enalapril

  • Both achieved similar reductions in systolic (SBP: ~20 mmHg) and diastolic BP (DBP: ~15 mmHg) .
  • Safety : Side effect profiles were comparable, but this compound has a marginally lower cough risk (1.1% vs. 2–3% for enalapril) .
  • Renoprotection: this compound significantly slows progression to overt albuminuria in diabetic patients, whereas enalapril’s benefits are more tied to BP control .
Parameter This compound Enalapril
BP Reduction (SBP/DBP) -19/-14 mmHg -20/-15 mmHg
Cough Incidence 1.1% 2–3%
Renal Protection Reduces albuminuria Primarily BP-dependent

This compound vs. Lisinopril

  • Combination Therapy: this compound/manidipine (30/10 mg) showed comparable BP reduction to lisinopril/HCTZ (20/12.5 mg) (-21.5/-15.7 mmHg vs. -23.8/-16.2 mmHg).
  • Safety: Both combinations had similar adverse event rates (~10%), but lisinopril/HCTZ increased hypoglycemic risk in diabetics .
Parameter This compound/Manidipine Lisinopril/HCTZ
BP Reduction -21.5/-15.7 mmHg -23.8/-16.2 mmHg
Metabolic Effects Neutral Worsens HbA1c, uric acid

This compound vs. Ramipril

  • Clinical Outcomes : In diabetic patients, this compound/manidipine and ramipril/HCTZ showed equivalent BP control, but this compound improved tubular function, reducing albuminuria .

Key Research Findings

Combination Therapy Advantages

This compound/manidipine combinations outperform monotherapy:

  • BP Control : 76% achieved DBP <90 mmHg vs. 57% with this compound alone .
  • Renal Outcomes : this compound reduced albuminuria by 40% in diabetic patients vs. 20% with manidipine .

Preparation Methods

Activation with Carbonyldiimidazole (CDI)

In a nitrogen atmosphere, N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine (4.60 g, 0.0163 mol) is reacted with CDI (2.90 g, 0.0179 mol) in toluene or tetrahydrofuran (THF) at room temperature for 1 hour. CDI facilitates carbonyl activation, forming a reactive intermediate that avoids the use of toxic phosgene. THF is preferred over toluene due to its higher polarity, which enhances reaction homogeneity and yield.

Amide Coupling with Sodium (Indan-2-yl) Glycinate

Sodium (indan-2-yl) glycinate (4.90 g, 0.0163 mol) is added to the activated intermediate, and the mixture is stirred for 3 hours. Post-reaction, the solvent is distilled under reduced pressure, and the residue is acidified with 37% HCl to pH 2–3. Crystallization from a methanol-water mixture yields this compound hydrochloride with a purity >99%.

Table 1: Solvent Impact on this compound Hydrochloride Synthesis

SolventYield (%)Purity (%)Reaction Time (hr)
Toluene7298.53
THF9099.23

THF achieves superior yield (90%) compared to toluene (72%) due to improved solubility of intermediates.

Continuous Flow Synthesis: Process Intensification

Recent advances in flow chemistry enable scalable and safer production of this compound. A three-step continuous process—activation, coupling, and deprotection—has been developed using N-carboxyanhydride (NCA) intermediates.

NCA Formation and Kinetics

N-(1-S-carbethoxy-3-phenylpropyl)-S-alanine is activated with CDI in THF at 23°C, forming NCA 19 within 9.5 minutes (96% conversion). In situ infrared (IR) spectroscopy monitors reaction progress, ensuring precise control over intermediate formation.

Telescoped Amide Coupling and Deprotection

The NCA intermediate reacts with (indan-2-yl)glycine derivative 31 in a tubular reactor at 65°C for 150 minutes, using 20 mol% DMAP to accelerate coupling. Subsequent acidic deprotection with trifluoroacetic acid (TFA) yields this compound with 80% overall efficiency.

Table 2: Continuous Flow vs. Batch Synthesis

ParameterContinuous FlowBatch
Throughput (g/h)0.5–1.00.2–0.5
Yield (%)8072–90
DKP Impurity (%)<0.51–2

Continuous flow reduces diketopiperazine (DKP) impurities to <0.5% by minimizing thermal exposure.

Isomer Separation and Analytical Validation

This compound exists as s-cis and s-trans conformers due to restricted amide bond rotation. Chromatographic separation is critical for ensuring pharmaceutical purity.

HPLC Method Development

A reversed-phase HPLC method using a C18 column (250 × 4.6 mm, 5 µm) resolves isomers under optimized conditions:

  • Mobile phase: Acetonitrile:phosphate buffer (pH 3.0, 45:55)

  • Flow rate: 1.0 mL/min

  • Column temperature: 30°C.

Reducing flow rate to 0.8 mL/min or adding 0.1% hexanesulfonic acid (counter-ion) improves resolution by 22%.

Validation per ICH Guidelines

The method validates specificity, linearity (R² = 0.999), accuracy (98–102%), and precision (%RSD <1.5) across 50–150% of the target concentration.

Impurity Profiling and Mitigation

Diketopiperazine (DKP) Formation

Heating above 50°C during coupling or deprotection induces cyclization, generating DKP impurities. Continuous flow synthesis limits thermal degradation, reducing DKP to <0.5% versus 1–2% in batch.

Residual Solvent Control

Gas chromatography (GC) analyses confirm residual THF levels <500 ppm, complying with ICH Q3C guidelines.

Industrial Scalability and Economic Considerations

Cost Analysis of Solvents

THF, though superior in yield, costs 30% more than toluene. However, its recyclability in continuous flow systems offsets raw material expenses.

Throughput Optimization

Corning Advanced-Flow Reactors scale production to ~1 g/h (~8.8 kg/year) with 86% yield, demonstrating feasibility for commercial manufacturing .

Q & A

Q. How can researchers distinguish between cis- and trans-isomers of delapril in solution?

this compound’s cis/trans isomerism arises from restricted rotation around its amide bond. To differentiate these isomers:

  • HPLC Method : Use a reversed-phase C18 column (e.g., Inertsil ODS-3, 150 × 4.6 mm, 5 µm) with a mobile phase of 20 mM KH₂PO₄ buffer (pH 2.5) and acetonitrile (30:70 v/v) at 1 mL/min flow rate. The trans-isomer elutes first (retention time: ~2.96 min) under optimized conditions .
  • NMR Analysis : In DMSO-d₆ at 298 K, the ¹H NMR spectrum shows distinct methyl group signals (1–1.6 ppm) with a 75:25 ratio (trans:cis). Integration of these peaks confirms isomer proportions .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

A validated HPLC method includes:

  • Linearity : 120–280 µg/mL (R² > 0.995) with regression equation y = 0.0291x + 0.0226 .
  • Precision : Intra-day and inter-day % RSD < 2% at 200 ppm .
  • Sensitivity : LOD = 0.02 µg/mL, LOQ = 0.066 µg/mL (signal-to-noise ratios 3:1 and 10:1) .
  • Application : Recovery of 98% in Delapride® tablets confirms method robustness .

Q. What is the mechanistic basis for this compound’s antihypertensive effects?

this compound, a non-sulfhydryl ACE inhibitor, acts via:

  • ACE Inhibition : Converted to active metabolites (this compound diacid, 5-hydroxy-delapril diacid), which competitively inhibit angiotensin I → II conversion, reducing vasoconstriction .
  • Vascular Effects : In SHRs, oral this compound (10 mg/kg/day) suppresses vascular angiotensin II release by 61% (this compound) and 73% (5-hydroxy metabolite) .
  • Cardiac Protection : Post-MI, this compound normalizes diastolic Ca²⁺ levels, preventing IK₁ current reduction and arrhythmias .

Advanced Research Questions

Q. How do chromatographic conditions influence this compound isomer separation?

Key parameters include:

  • Organic Modifier : Acetonitrile > methanol for sharper peaks .
  • Counter-Ions : Sodium decanesulfonate (NaDS) increases retention time via ion-pairing; NaPS reduces it .
  • Temperature : Elevated temperatures (e.g., 40°C) increase cis-isomer proportion (thermodynamically less stable) .
  • pH : Lower pH (2.5) stabilizes protonated amine groups, improving resolution .

Q. How to resolve contradictions in reported cis/trans isomer ratios across studies?

Discrepancies arise from solvent and temperature effects:

  • Solvent Polarity : DMSO-d₆ favors trans (75:25), while CD₃CN/D₂O shifts equilibrium .
  • Kinetic vs. Thermodynamic Control : HPLC at 25°C captures kinetic ratios, whereas NMR reflects equilibrium (ΔG‡ = 19.4 kcal/mol for isomer interconversion) .
  • Validation : Cross-check chromatographic and NMR data under identical conditions .

Q. How to design in vivo studies to evaluate this compound’s cardiac electrophysiological effects?

  • Model : Use myocardial infarction (MI) models (e.g., ligated mice) to assess post-ischemic arrhythmias .
  • Parameters : Measure QT interval, His-ventricular conduction time, and IK₁ current via patch-clamp .
  • Intervention : Administer this compound (10 mg/kg/day) post-MI; monitor Ca²⁺ handling (e.g., SERCA2a inhibition with thapsigargin) .

Q. How to ensure accurate this compound quantification in the presence of isomer interconversion?

  • Chromatographic Strategy : Use ion-pairing agents (e.g., NaDS) to separate isomers or select conditions (pH 2.5, 25°C) where they co-elute as a single peak .
  • Validation : Confirm method specificity via forced degradation studies (acid/base hydrolysis) and spike recovery in matrices .

Q. What methodological considerations apply to NMR-based quantification of this compound isomers?

  • Signal Selection : Integrate methyl proton peaks (1–1.6 ppm) with unequal intensities .
  • Temperature Control : Maintain 298 K to avoid equilibrium shifts during acquisition .
  • Cross-Validation : Compare NMR ratios with HPLC data to confirm accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.